![molecular formula C19H20N2O7S3 B280910 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, also known as NSC-743380, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphtho[1,8-bc]thiophene derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules and the maintenance of cell structure. By inhibiting tubulin polymerization, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one disrupts the normal functioning of cancer cells and induces cell death.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. Additionally, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has several advantages for use in lab experiments. It exhibits potent cytotoxicity against a range of cancer cell lines, making it a useful tool for studying cancer biology. Additionally, its mechanism of action is well characterized, making it a useful tool for studying the role of tubulin polymerization in cancer cells.
However, there are also several limitations to the use of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one in lab experiments. It exhibits low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its cytotoxic effects can make it difficult to use in certain assays, as it may interfere with the viability of non-cancerous cells.
Zukünftige Richtungen
There are several future directions for research on 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one. One potential area of research is the development of more soluble analogs of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, which could improve its utility in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one and its effects on cancer cells. Finally, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one may have potential applications in the development of new cancer therapies, and further studies are needed to explore this possibility.
Synthesemethoden
The synthesis of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one involves the reaction of 2-hydroxy-1,4-naphthoquinone with morpholine and sulfonyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the final product. The yield of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
Molekularformel |
C19H20N2O7S3 |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
9,11-bis(morpholin-4-ylsulfonyl)-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one |
InChI |
InChI=1S/C19H20N2O7S3/c22-19-14-3-1-2-13-15(30(23,24)20-4-8-27-9-5-20)12-16(18(29-19)17(13)14)31(25,26)21-6-10-28-11-7-21/h1-3,12H,4-11H2 |
InChI-Schlüssel |
PPIAMCCHAVGFEG-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)N5CCOCC5 |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)


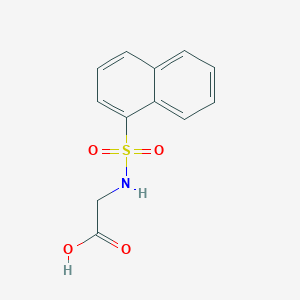
![3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280840.png)
![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)
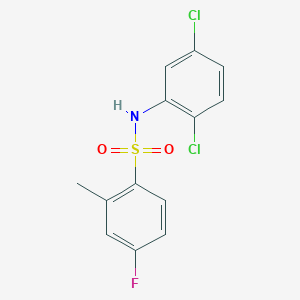
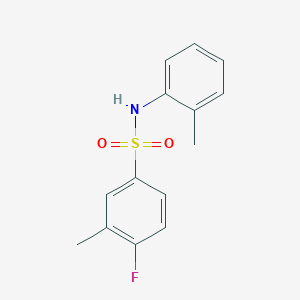
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)
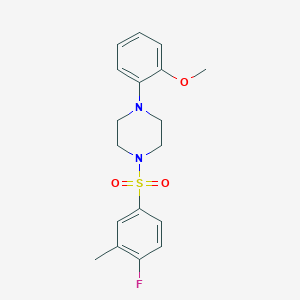

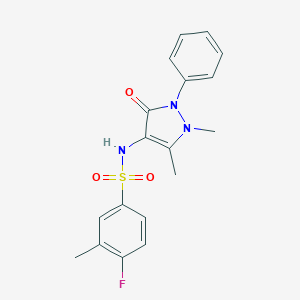
![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)